4-(1H-Pyrrol-1-yl)aniline

Catalog No.
S756848
CAS No.
52768-17-9
M.F
C10H10N2
M. Wt
158.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-Pyrrol-1-yl)aniline

CAS Number

52768-17-9

Product Name

4-(1H-Pyrrol-1-yl)aniline

IUPAC Name

4-pyrrol-1-ylaniline

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

InChI

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2

InChI Key

NHLHWHRXMZZWGA-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N

Synthesis and Functionalization:

4-(1H-Pyrrol-1-yl)aniline is an organic molecule containing a pyrrole ring linked directly to an aniline group. Research has been conducted on the development of efficient methods for its synthesis. For instance, a study published in the journal Tetrahedron Letters describes the synthesis of 4-(1H-Pyrrol-1-yl)aniline using a palladium-catalyzed amination reaction []. This method offers advantages like good yields and the possibility of introducing various substituents onto the molecule, making it a valuable tool for researchers studying the structure-property relationship of these compounds.

Potential Applications:

Due to the presence of both a pyrrole and aniline group, 4-(1H-Pyrrol-1-yl)aniline possesses interesting chemical properties that make it a potential candidate for various applications in scientific research. Here are two potential areas of exploration:

  • Organic Materials Science: The aromatic rings and nitrogen atoms in 4-(1H-Pyrrol-1-yl)aniline suggest potential for applications in organic materials science. Research suggests that molecules with similar structures can be used in the development of organic light-emitting diodes (OLEDs) []. However, specific studies on 4-(1H-Pyrrol-1-yl)aniline in this context are limited, and further research is needed to explore its potential.
  • Medicinal Chemistry: The pyrrole and aniline moieties are frequently found in biologically active molecules. Some studies have explored the use of aniline-pyrrole hybrids in medicinal chemistry []. However, there is a lack of specific research on the potential biological activities of 4-(1H-Pyrrol-1-yl)aniline itself. Further investigations are required to determine if this molecule possesses any medicinal properties.

4-(1H-Pyrrol-1-yl)aniline is an organic compound belonging to the class of aromatic amines and pyrrole derivatives. Its molecular formula is C10H10N2, and it has a molecular weight of 158.20 g/mol. The compound features a pyrrole ring attached to an aniline structure, contributing to its unique chemical properties and biological activities. This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

  • Electrophilic Aromatic Substitution: The aniline part can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.
  • Nucleophilic Reactions: The nitrogen in the pyrrole ring can act as a nucleophile, participating in reactions with electrophiles.
  • Copper(II)-Catalyzed Reactions: This compound has been shown to engage in domino reactions catalyzed by copper(II), leading to complex molecular architectures .

Research indicates that 4-(1H-Pyrrol-1-yl)aniline exhibits notable biological activities:

  • Antibacterial Properties: It has been experimentally shown to possess antibacterial effects, making it a candidate for further development in antimicrobial therapies .
  • Potential as a Drug Candidate: Ongoing studies are exploring its efficacy as a drug candidate due to its unique structural features that may interact with biological targets .

The synthesis of 4-(1H-Pyrrol-1-yl)aniline typically involves several methods:

  • Condensation Reactions: One common method involves the condensation of pyrrole with an appropriate aryl halide or derivative under basic conditions.
  • Reduction of Nitro Compounds: Another approach is the reduction of nitro derivatives of aniline using reducing agents like iron powder or catalytic hydrogenation .
  • Pyrrole Formation: The synthesis may also include steps for forming the pyrrole ring from suitable precursors, followed by coupling with aniline derivatives.

4-(1H-Pyrrol-1-yl)aniline has various applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound in drug development.
  • Material Science: Its unique chemical properties make it useful in synthesizing advanced materials, including polymers and dyes.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 4-(1H-Pyrrol-1-yl)aniline, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
4-(2-Aminophenyl)pyrrolePyrrole derivativeExhibits different reactivity patterns
2-(1H-Pyrrol-1-yl)anilinePyrrole derivativePotentially different biological activities
N,N-Dimethyl-4-(1H-pyrrol-1-yl)anilineDimethylated derivativeEnhanced lipophilicity affecting bioavailability

These compounds illustrate variations in substituents that can significantly influence their reactivity and biological activity compared to 4-(1H-Pyrrol-1-yl)aniline.

4-(1H-Pyrrol-1-yl)aniline, first reported in the late 20th century, emerged as a structurally unique aromatic amine during investigations into pyrrole-containing compounds. Its synthesis and characterization gained traction in the 1990s alongside advancements in heterocyclic chemistry, particularly for applications in materials science and pharmaceuticals. Early studies focused on its role as a precursor for functionalized polymers and bioactive molecules, with notable applications in conductive copolymers and antimicrobial agents.

Nomenclature and Classification

Systematic Name: 4-(1H-Pyrrol-1-yl)aniline
Synonyms: 1-(4-Aminophenyl)pyrrole, 4-Pyrrol-1-yl-phenylamine, Benzenamine-4-(1H-pyrrol-1-yl)-
Molecular Formula: C₁₀H₁₀N₂
Molecular Weight: 158.20 g/mol
Classification: Aromatic amine; substituted pyrrole derivative.

General Characteristics and Significance

4-(1H-Pyrrol-1-yl)aniline is a pale yellow to off-white crystalline solid with a melting point of 72–74°C. It is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol and dimethylformamide. The compound’s significance lies in its dual functional groups: the electron-rich pyrrole ring and the nucleophilic aniline moiety, enabling diverse reactivity in synthetic chemistry. It serves as a key intermediate in pharmaceuticals, dyes, and conductive polymers.

Structural Overview and Fundamental Properties

The molecule consists of a benzene ring substituted with an amino group (-NH₂) at the para position and a pyrrole ring linked via a nitrogen atom (Figure 1). The conjugated π-system across the benzene-pyrrole framework contributes to its electronic properties, including a predicted boiling point of 307.8°C. Key spectral data:

  • ¹H NMR (CDCl₃): δ 6.85–7.25 (m, aromatic protons), 6.25–6.45 (m, pyrrole protons), 3.90 (s, NH₂).
  • IR: N-H stretch at ~3400 cm⁻¹, aromatic C=C at ~1600 cm⁻¹.

4-(1H-Pyrrol-1-yl)aniline possesses a distinctive molecular architecture characterized by the direct attachment of a pyrrole ring to the para position of an aniline moiety [1] [2] [3]. The compound exhibits the molecular formula C₁₀H₁₀N₂ with a molecular weight of 158.204 grams per mole [1] [3]. The structural framework consists of a benzene ring bearing an amino group at position 1 and a pyrrole nitrogen substituent at position 4 [2] [3].

The compound's Chemical Abstracts Service registry number is 52768-17-9, and it carries the MDL number MFCD01934575 [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-pyrrol-1-ylaniline [3] [4]. The canonical Simplified Molecular Input Line Entry System representation is C1=CN(C=C1)C2=CC=C(C=C2)N, which clearly delineates the connectivity between the pyrrole and aniline fragments [3] [4] [5].

The molecular geometry features a planar aromatic system where the pyrrole nitrogen forms a direct carbon-nitrogen bond with the para carbon of the aniline ring [3]. This structural arrangement facilitates extensive π-electron conjugation throughout the molecule, contributing to its unique electronic properties . The InChI Key NHLHWHRXMZZWGA-UHFFFAOYSA-N provides a standardized identifier for computational and database applications [3] [4] [5].

Physical Properties

Melting Point and Boiling Point

4-(1H-Pyrrol-1-yl)aniline exhibits well-defined thermal transition properties that reflect its molecular structure and intermolecular interactions [1] [7]. The compound demonstrates a melting point of 81°C, with some sources reporting a narrow range of 80.7-81.2°C [1]. Alternative preparation methods and purification conditions yield slightly different melting point ranges, with some reports indicating 72-74°C when crystallized from petroleum ether and ethyl acetate mixtures [7].

The boiling point has been experimentally determined as 307.8±25.0°C at standard atmospheric pressure of 760 millimeters of mercury [7]. This relatively high boiling point indicates significant intermolecular forces, likely arising from hydrogen bonding interactions involving the amino group and π-π stacking between aromatic rings [7]. The thermal stability range between melting and boiling points spans approximately 227°C, providing a substantial operational window for various applications [7].

PropertyValueConditionsReference
Melting Point80.7-81.2°CStandard conditions [1]
Melting Point72-74°CPetroleum ether/ethyl acetate [7]
Boiling Point307.8±25.0°C760 mmHg [7]

Solubility Characteristics

The solubility profile of 4-(1H-Pyrrol-1-yl)aniline reflects its amphiphilic nature, combining polar amino functionality with aromatic hydrophobic regions [7]. The compound demonstrates favorable solubility in various organic solvents, including ethanol, dimethylformamide, and methanol [7]. This broad solubility range facilitates its use in diverse synthetic and analytical applications [7].

The compound exhibits limited aqueous solubility due to its predominantly aromatic character [8]. However, related derivatives show moderate aqueous solubility, with some pyrrol-1-yl aniline derivatives displaying solubility values around 1.83 milligrams per milliliter [8]. The lipophilic character is evidenced by calculated logarithmic partition coefficient values, with related compounds showing LogP values around 2.27, indicating favorable membrane permeability [8].

Storage recommendations specify maintenance in dark conditions under inert atmosphere at room temperature, suggesting sensitivity to oxidative degradation and photochemical reactions [2] [7]. The compound's solubility characteristics align with Lipinski's Rule of Five parameters, supporting its potential bioavailability in pharmaceutical applications [8].

Spectroscopic Properties

The spectroscopic characterization of 4-(1H-Pyrrol-1-yl)aniline reveals distinctive signatures corresponding to its unique structural features [9] [10] [11]. Proton nuclear magnetic resonance spectroscopy provides clear identification of both pyrrole and aniline proton environments [9]. The pyrrole protons typically appear as characteristic signals around 6.26-6.35 parts per million and 7.41-7.68 parts per million [10].

In deuterated dimethyl sulfoxide, the compound exhibits specific chemical shifts at δ 8.56 (doublet of doublets, J = 8 Hz, 2H), δ 7.55 (doublet of doublets, J = 4 Hz, 2H), δ 6.73 (quartet, J = 2.16 Hz, 2H), and δ 6.01 (quartet, J = 2.1 Hz, 2H) [9]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular structure with chemical shifts at δ 151.6, δ 143.3, δ 124.6, δ 117.8, and δ 107.6 parts per million [9].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both pyrrole and aniline functionalities [10]. The amino group stretching vibrations appear at 3498-3008 wavenumbers, while amino group bending vibrations occur at 1658-1620 wavenumbers [10]. Pyrrole-specific absorption bands include intense signals at 1516-1506 wavenumbers corresponding to carbon-nitrogen bond stretching [10].

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima that reflect the extended conjugation system [9] [12]. The compound shows absorption bands around 205 nanometers (ε = 48.2 × 10³ M⁻¹cm⁻¹), 270 nanometers (ε = 32 × 10³ M⁻¹cm⁻¹), and 355 nanometers (ε = 27 × 10³ M⁻¹cm⁻¹) in acetonitrile [12]. Concentration-dependent studies reveal intermolecular π-π stacking interactions at higher concentrations, evidenced by peak broadening and bathochromic shifts [9].

Chemical Properties

Stability and Degradation Patterns

4-(1H-Pyrrol-1-yl)aniline exhibits moderate chemical stability under standard conditions, though several factors influence its degradation pathways [14]. The compound demonstrates susceptibility to oxidative degradation, particularly under acidic conditions or in the presence of strong oxidizing agents . Storage recommendations emphasize the importance of inert atmosphere and dark conditions to minimize degradation [2] [7].

Forced degradation studies indicate that acidic hydrolysis represents a primary degradation pathway [14]. Under acidic conditions, the compound may undergo cleavage reactions leading to the formation of aniline derivatives and pyrrole fragments [14]. Photolytic degradation represents another significant pathway, with ultraviolet irradiation potentially causing decomposition of the aromatic rings [14].

The compound's stability profile varies significantly with environmental conditions . Elevated temperatures accelerate degradation processes, while the presence of transition metal catalysts can facilitate oxidative transformations . Studies on related pyrrol-1-yl aniline derivatives suggest that electron-withdrawing substituents generally decrease stability, while electron-donating groups provide stabilizing effects .

Degradation kinetics follow complex patterns depending on the specific conditions employed . In neutral aqueous solutions, the compound demonstrates reasonable stability with minimal degradation over extended periods . However, exposure to strong acids or bases significantly accelerates decomposition processes .

Acid-Base Behavior

The acid-base properties of 4-(1H-Pyrrol-1-yl)aniline reflect the presence of the basic amino group within its molecular structure [7] [15]. The compound exhibits basic character due to the lone pair of electrons on the amino nitrogen, which can readily accept protons in acidic environments [7]. Predicted acidity coefficient values indicate a pKa of approximately 3.36±0.10 [7].

Comparative studies with related aniline derivatives provide context for understanding the compound's basicity [15]. The presence of the pyrrole substituent at the para position influences the electron density distribution around the amino group, potentially affecting its basicity relative to unsubstituted aniline [15]. Electronic effects from the pyrrole ring system contribute to the overall acid-base equilibrium [15].

The compound's behavior in various solvent systems demonstrates solvent-dependent acid-base characteristics [15]. In acetonitrile, measurements of related pyrrol-1-yl aniline compounds show pKa values in the range of 32-33 for very weak acids [15]. This wide range reflects the significant influence of substitution patterns on acid-base behavior [15].

Protonation typically occurs at the amino nitrogen under acidic conditions, forming the corresponding ammonium salt [7]. The stability and solubility characteristics of these protonated forms differ significantly from the neutral compound, with enhanced water solubility observed for the protonated species [7].

Reactivity Profiles

4-(1H-Pyrrol-1-yl)aniline demonstrates distinctive reactivity patterns that arise from the electronic interactions between the pyrrole and aniline moieties [16]. The compound readily participates in electrophilic substitution reactions, particularly at positions that are activated by the electron-donating amino group . The pyrrole ring also exhibits characteristic reactivity toward electrophiles, though this reactivity is modulated by its connection to the aniline system .

Oxidative cyclization reactions represent a significant class of transformations for this compound . Under appropriate conditions, the compound can undergo intramolecular cyclization to form fused heterocyclic systems . These reactions typically require copper or iron catalysts and proceed through radical intermediates . The regioselectivity of such reactions depends on the electronic distribution within the molecule .

The compound shows reduced reactivity compared to simpler aniline derivatives due to the para substitution pattern . This reduced reactivity is attributed to the electronic effects of the pyrrole substituent, which influences the electron density distribution throughout the aromatic system . Comparative studies indicate that the ortho-substituted isomer, 2-(1H-Pyrrol-1-yl)aniline, exhibits significantly higher reactivity in cyclization reactions .

Nucleophilic substitution reactions can occur at the pyrrole ring under forcing conditions [16]. The compound can also participate in cross-coupling reactions, particularly palladium-catalyzed transformations that allow for further functionalization [16]. These reactions have been employed in the synthesis of more complex heterocyclic systems and pharmaceutical intermediates [16].

Electronic and Structural Features

Resonance Structures

The electronic structure of 4-(1H-Pyrrol-1-yl)aniline involves extensive resonance delocalization that significantly influences its chemical and physical properties [17]. The compound exhibits multiple resonance forms that arise from the interaction between the electron-donating amino group and the pyrrole substituent [17]. The primary resonance structure features the neutral form with localized double bonds in both aromatic rings [17].

Secondary resonance structures involve charge separation, with the amino nitrogen bearing a positive charge and the aromatic system carrying negative charge density [17]. These resonance forms contribute to the overall stability of the molecule and explain the observed electronic properties [17]. The pyrrole ring participates in resonance through its nitrogen lone pair, which can delocalize into the aromatic π-system [17].

The resonance hybrid represents the true electronic structure, with contributions from all significant resonance forms [17]. This delocalization results in partial double bond character for several bonds within the molecule, affecting bond lengths and angles [17]. The extended conjugation system formed through resonance stabilization contributes to the compound's characteristic spectroscopic properties [17].

Quantum mechanical calculations support the importance of resonance stabilization in determining the molecule's ground state structure [17]. The energy differences between various resonance forms indicate the relative importance of each contributor to the overall electronic description [17].

Electron Distribution

The electron distribution within 4-(1H-Pyrrol-1-yl)aniline reflects the complex interplay between multiple aromatic systems and heteroatoms [18]. Computational studies reveal significant electron density variations across the molecular framework [18]. The amino group serves as a strong electron-donating substituent, increasing electron density on the attached benzene ring [18].

The pyrrole nitrogen contributes its lone pair to the aromatic system, creating regions of enhanced electron density [18]. This electron donation affects the reactivity patterns and influences the molecule's interaction with electrophilic species [18]. The electron distribution also impacts the compound's dipole moment, with related compounds showing values in the range of 3-6 Debye units [18].

Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the amino group and the adjacent aromatic carbons [18]. The lowest unoccupied molecular orbital shows significant contribution from the pyrrole ring system [18]. This orbital arrangement facilitates charge transfer transitions that are responsible for the compound's ultraviolet-visible absorption characteristics [18].

The polarizability of the molecule reflects the ease with which electron distribution can be distorted by external electric fields [18]. Related pyrrol-1-yl aniline derivatives show calculated polarizability values that support their potential applications in nonlinear optical materials [18].

Conformational Analysis

Conformational analysis of 4-(1H-Pyrrol-1-yl)aniline reveals the preferred spatial arrangements of its constituent aromatic rings [19]. The molecule adopts conformations that optimize π-orbital overlap while minimizing steric interactions [19]. Computational studies indicate that the pyrrole and benzene rings prefer a coplanar arrangement to maximize conjugative stabilization [19].

Rotation around the carbon-nitrogen bond connecting the pyrrole and aniline moieties encounters a significant energy barrier due to partial double bond character [19]. This restricted rotation results in preferred conformations that maintain effective orbital overlap [19]. The energy difference between coplanar and perpendicular conformations reflects the strength of the conjugative interaction [19].

Temperature-dependent nuclear magnetic resonance studies provide experimental evidence for conformational preferences [19]. At room temperature, the molecule primarily exists in the coplanar conformation, though dynamic processes allow for interconversion between different rotational isomers [19]. The activation energy for rotation can be estimated from line-broadening effects in nuclear magnetic resonance spectra [19].

Crystallographic studies of related compounds support the theoretical predictions regarding preferred conformations [19]. Solid-state structures typically show near-coplanar arrangements of the aromatic rings, confirming the importance of conjugative interactions in determining molecular geometry [19]. These conformational preferences significantly influence the compound's chemical reactivity and physical properties [19].

PropertyValueMethodReference
Molecular Weight158.204 g/molExperimental [1] [3]
Density1.1±0.1 g/cm³Calculated [7]
Flash Point140.0±23.2°CCalculated [7]
Enthalpy of Vaporization54.8±3.0 kJ/molCalculated [7]
Molar Refractivity49.4±0.5 cm³Calculated [7]

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

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Irritant

Wikipedia

4-(1H-pyrrol-1-yl)aniline

Dates

Last modified: 08-15-2023

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